MMG-11

Description

Properties

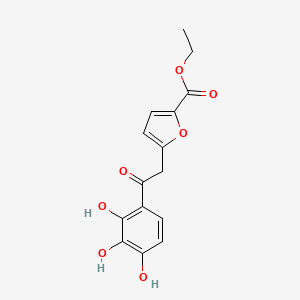

IUPAC Name |

ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDUJWIVMGALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MMG-11: A Technical Guide to a Selective TLR2 Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and innate immunity. This compound serves as a critical pharmacological tool for investigating TLR2-mediated signaling pathways and as a lead compound for the development of novel therapeutics targeting inflammatory and metabolic diseases.

Executive Summary

This compound is a competitive antagonist of the TLR2 receptor, demonstrating preferential inhibition of the TLR2/1 heterodimer over the TLR2/6 heterodimer. Its mechanism of action involves the direct competition with TLR2 agonists, such as the synthetic bacterial lipopeptide Pam3CSK4, for binding to the receptor. This competitive inhibition prevents the recruitment of the downstream adaptor protein MyD88 to the TLR2 complex, thereby abrogating the activation of the MAP kinase and NF-κB signaling pathways. The ultimate effect of this compound is the suppression of pro-inflammatory cytokine production. Notably, this compound exhibits high selectivity for TLR2, with no significant off-target effects on other Toll-like receptors or the signaling pathways of IL-1β or TNF.

Quantitative Data Summary

The inhibitory potency and competitive nature of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | TLR2/1 Heterodimer | TLR2/6 Heterodimer | Assay Conditions | Reference |

| IC50 | 1.7 µM | 5.7 µM | Pam3CSK4-induced signaling | [1] |

| IC50 (NF-κB) | 0.87 µM | 7.4 µM | NF-κB activation | [2] |

| pA2 Value | 6.15 | 6.65 | Schild Plot Analysis | [3] |

Table 1: Inhibitory Activity of this compound on TLR2 Heterodimers.

| Parameter | Value | Assay Conditions | Reference |

| Cytotoxicity | Low | Up to 100 µM in PBMCs | [3] |

| Selectivity | Selective for TLR2 | No interference with TLR4, TLR5, TLR7/8, TLR9, IL-1β, or TNF signaling | [2][3] |

Table 2: Selectivity and Cytotoxicity Profile of this compound.

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of triacylated lipopeptides to the TLR2/1 heterodimer and diacylated lipopeptides to the TLR2/6 heterodimer. This prevents the conformational changes necessary for the recruitment of the TIR-domain-containing adaptor protein MyD88. The inhibition of the TLR2-MyD88 interaction is the pivotal step in the mechanism of action of this compound, leading to the downstream blockade of inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

TLR2-Mediated NF-κB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on TLR2-mediated activation of the NF-κB signaling pathway.

Materials:

-

HEK-Blue™ hTLR2 cells (InvivoGen) or HEK293 cells stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible reporter plasmid (e.g., luciferase or SEAP).

-

DMEM, 10% FBS, penicillin-streptomycin.

-

TLR2 agonists (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6).

-

This compound.

-

Luciferase assay reagent or QUANTI-Blue™ (for SEAP).

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Protocol:

-

Seed HEK-Blue™ hTLR2 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a TLR2 agonist at its EC50 concentration (e.g., 10 ng/mL Pam3CSK4). Include a vehicle control (no agonist) and a positive control (agonist only).

-

Incubate for 18-24 hours at 37°C and 5% CO2.

-

For luciferase reporter assays, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

For SEAP reporter assays, collect the supernatant and measure SEAP activity using QUANTI-Blue™ reagent and a spectrophotometer at 620-655 nm.

-

Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Co-Immunoprecipitation of TLR2 and MyD88

This assay is performed to determine if this compound blocks the ligand-induced interaction between TLR2 and its downstream adaptor protein MyD88.

Materials:

-

HEK293T cells.

-

Expression plasmids for tagged TLR2 (e.g., TLR2-Flag) and tagged MyD88 (e.g., MyD88-HA).

-

Transfection reagent.

-

TLR2 agonist (Pam3CSK4).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-Flag antibody and Protein A/G magnetic beads.

-

SDS-PAGE and Western blotting reagents.

-

Anti-HA and anti-Flag antibodies for Western blotting.

Protocol:

-

Co-transfect HEK293T cells with TLR2-Flag and MyD88-HA plasmids.

-

After 24-48 hours, pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with Pam3CSK4 for 15-30 minutes.

-

Lyse the cells and quantify total protein concentration.

-

Incubate 500-1000 µg of cell lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated MyD88 and with anti-Flag antibody to confirm the immunoprecipitation of TLR2.

Cytokine Secretion Assay (ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

RPMI 1640, 10% FBS, penicillin-streptomycin.

-

TLR2 agonist (Pam3CSK4).

-

This compound.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

96-well plates.

-

Plate reader.

Protocol:

-

Seed PBMCs or differentiated THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a TLR2 agonist.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Perform ELISA for the desired cytokines according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of a TLR2 antagonist like this compound.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein underscores the utility of this compound as a selective and potent tool for the study of TLR2 biology and as a promising candidate for further therapeutic development.

References

A Technical Guide to MMG-11: A Selective TLR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as endogenous damage-associated molecular patterns (DAMPs). While essential for host defense, excessive TLR2 activation is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. This has positioned TLR2 as a promising therapeutic target. MMG-11 is a potent, selective, and competitive small-molecule antagonist of human TLR2. Identified through structure-based virtual screening, this pyrogallol derivative has demonstrated significant promise as both a pharmacological tool for investigating TLR signaling and as a lead compound for further drug development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the TLR2 receptor, with a notable preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][2] Its primary mechanism involves blocking the ligand-induced interaction between TLR2 and the crucial downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[1][2] This inhibition prevents the initiation of the downstream signaling cascade.

The canonical TLR2 signaling pathway proceeds as follows:

-

Ligand (e.g., Pam3CSK4 for TLR2/1) binding induces dimerization of TLR2 with TLR1 or TLR6.

-

This conformational change facilitates the recruitment of the TIR domain-containing adaptor protein MyD88 to the intracellular domain of the receptor complex.

-

MyD88 recruits and activates IRAK family kinases, leading to the formation of a larger signaling complex.

-

This complex ultimately activates the IKK complex, which phosphorylates IκBα, targeting it for degradation.

-

The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.

-

Concurrently, Mitogen-Activated Protein Kinase (MAPK) pathways are also activated.

-

In the nucleus, NF-κB drives the transcription of pro-inflammatory genes, resulting in the secretion of cytokines such as TNF-α and IL-1β.[1]

This compound competitively interferes with the initial ligand binding step, thereby abrogating the entire downstream cascade, leading to reduced NF-κB and MAP kinase activation and a subsequent decrease in pro-inflammatory cytokine production.[1][2]

Quantitative Data Summary

This compound has been characterized as a potent inhibitor of both TLR2/1 and TLR2/6 signaling pathways. Its efficacy is demonstrated by low micromolar IC₅₀ values. The compound exhibits low cytotoxicity, making it a suitable tool for in vitro studies.[3][4]

| Parameter | Value | Description | Reference |

| IC₅₀ (hTLR2/1) | 1.7 µM | Concentration for 50% inhibition of Pam₃CSK₄-induced human TLR2/1 signaling. | [3][5] |

| IC₅₀ (hTLR2/6) | 5.7 µM | Concentration for 50% inhibition of Pam₂CSK₄-induced human TLR2/6 signaling. | [3][5] |

| IC₅₀ (NF-κB, TLR2/1) | 0.87 µM | Concentration for 50% inhibition of TLR2/1-mediated NF-κB activation. | |

| IC₅₀ (NF-κB, TLR2/6) | 7.4 µM | Concentration for 50% inhibition of TLR2/6-mediated NF-κB activation. | |

| Cytotoxicity | No effect up to 100 µM | Assessed in human peripheral blood mononuclear cells (PBMCs). | [3] |

| Selectivity | Selective for TLR2 | No interference with TLR4, TLR5, TLR7/8, TLR9, IL-1β, or TNF signaling. |

Detailed Experimental Protocols

The characterization of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Cell Lines and Reagents

-

Cell Lines:

-

HEK-Blue™ hTLR2 Cells (InvivoGen): Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

THP-1 Cells (ATCC): Human monocytic cell line, often differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

-

TLR2 Agonists:

-

Pam₃CSK₄ (Tripalmitoyl-S-glyceryl-cysteine): A synthetic triacylated lipopeptide that specifically activates the TLR2/1 heterodimer.

-

Pam₂CSK₄ (Dipalmitoyl-S-glyceryl-cysteine): A synthetic diacylated lipopeptide that activates the TLR2/6 heterodimer.

-

-

Key Reagents:

-

This compound: Stock solutions are typically prepared in DMSO.

-

Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin.

-

Luciferase/SEAP Reporter Assay System (e.g., QUANTI-Blue™ from InvivoGen).

-

ELISA Kits for human TNF-α, IL-6, or IL-1β (e.g., from BD Biosciences or R&D Systems).

-

Reagents for Western Blotting: Primary antibodies against phospho-p38 MAPK, phospho-IκBα, total p38, total IκBα, and β-actin. HRP-conjugated secondary antibodies.

-

NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on TLR2-mediated NF-κB activation.[6][7]

Methodology:

-

Cell Seeding: Seed HEK-Blue™ hTLR2 cells into a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.[6]

-

Compound Treatment: The next day, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Agonist Stimulation: Add the TLR2 agonist (e.g., Pam₃CSK₄ at 10 ng/mL) to the wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[6]

-

Detection: Transfer a sample of the cell culture supernatant to a new plate. Add the SEAP detection reagent (e.g., QUANTI-Blue™).

-

Quantification: After a 1-3 hour incubation at 37°C, measure the absorbance at 620-655 nm. The level of SEAP activity is directly proportional to NF-κB activation.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC₅₀ value using non-linear regression.

Cytokine Secretion Assay (ELISA)

This protocol measures the reduction in pro-inflammatory cytokine secretion from immune cells.[8][9]

Methodology:

-

Cell Culture: Seed THP-1 cells (differentiated with PMA for 24-48 hours) or PBMCs in a 96-well plate.

-

Treatment and Stimulation: Pre-incubate the cells with this compound for 1 hour before stimulating with a TLR2 agonist (e.g., Pam₃CSK₄).

-

Incubation: Incubate for 6-24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's protocol.[10] This typically involves:

-

Coating a high-protein binding 96-well plate with a capture antibody overnight.

-

Blocking non-specific binding sites.

-

Incubating with cell supernatants and a standard curve of recombinant cytokine.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

-

Quantification: Measure the absorbance at 450 nm and calculate cytokine concentrations by interpolating from the standard curve.[10]

Western Blot for Signaling Pathway Analysis

This method is used to confirm the inhibition of downstream signaling molecules like MAP kinases and IκBα.[11][12]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages) in 6-well plates. Starve cells if necessary, then pre-treat with this compound before stimulating with a TLR2 agonist for a short period (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Strip the membrane and re-probe for the total protein (e.g., anti-p38 MAPK) and a loading control (e.g., β-actin) to normalize the results. Quantify band intensity using densitometry software.

Indirect Binding Assay

To confirm the competitive mode of action, an indirect binding assay can be performed to show that this compound displaces a known TLR2 ligand.[1][2] This can be achieved using a cellular thermal shift assay (CETSA) or a competitive ELISA format where TLR2-coated plates are used. A more direct method involves a competitive binding assay using a labeled ligand.[13][14]

Methodology (Competitive ELISA-based):

-

Plate Coating: Coat a high-binding 96-well plate with recombinant human TLR2 protein.

-

Blocking: Block non-specific sites with a suitable blocking buffer.

-

Competition: Add varying concentrations of this compound along with a constant, sub-saturating concentration of a biotinylated TLR2 ligand (e.g., biotinylated Pam₃CSK₄).

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add streptavidin-HRP and incubate.

-

Quantification: Wash the plate, add TMB substrate, stop the reaction, and measure absorbance at 450 nm. A decrease in signal with increasing concentrations of this compound indicates displacement of the biotinylated ligand, confirming competitive binding.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective competitive antagonist of TLR2, with a preference for the TLR2/1 heterodimer.[1][2] Its ability to block the MyD88-dependent signaling cascade and subsequent pro-inflammatory cytokine production has been robustly demonstrated through a variety of in vitro assays.[1] Its low cytotoxicity and high selectivity make it an invaluable pharmacological tool for dissecting the role of TLR2 in health and disease.[3] Furthermore, the synergistic effects observed when this compound is combined with non-competitive TLR2 antagonists suggest potential for combination therapies.[2] The detailed methodologies provided herein offer a framework for the continued investigation of this compound and the development of novel derivatives with improved pharmacokinetic properties for potential therapeutic use in a range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abgenex.com [abgenex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TLR2 and TLR4 Stimulation Differentially Induce Cytokine Secretion in Human Neonatal, Adult, and Murine Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of MMG-11

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and medicinal chemistry.

Introduction to this compound

This compound is a pyrogallol derivative identified through a structure-based virtual screening approach as a competitive antagonist of human TLR2.[1][2][3] Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2, in particular, forms heterodimers with either TLR1 or TLR6 to recognize a wide variety of microbial components, including lipoproteins, peptidoglycans, and lipoteichoic acids. Upon activation, TLR2 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. While this response is essential for host defense, excessive TLR2 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound offers a valuable tool for studying TLR2-mediated signaling and represents a promising lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]

Discovery of this compound

The discovery of this compound was the result of a computational drug design strategy that combined ligand-based and structure-based virtual screening methods.[1] Researchers aimed to identify novel small molecules that could bind to the ligand-binding pocket of TLR2 and competitively inhibit its activation. This in silico approach led to the identification of a number of potential candidates, which were then subjected to experimental validation. This compound emerged as a lead compound due to its potent and selective inhibition of TLR2 signaling in cellular assays.[1]

Chemical Synthesis of this compound

While the primary publications introducing this compound focus on its discovery through virtual screening and its biological activity, the synthesis of this pyrogallol derivative, chemically named Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate, is a key aspect for its further development and application. The detailed synthetic route is described in the primary literature. The general approach for synthesizing similar compounds often involves the coupling of a substituted furan moiety with a protected pyrogallol derivative, followed by deprotection steps.

Mechanism of Action

This compound functions as a competitive antagonist of TLR2.[1] This was confirmed through experiments demonstrating that this compound can displace the synthetic TLR2/1 agonist Pam3CSK4 from its binding site.[4] By occupying the ligand-binding pocket of TLR2, this compound prevents the binding of natural TLR2 agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the activation of key signaling molecules like MyD88, MAP kinases, and the transcription factor NF-κB.[4] Consequently, the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-8, are significantly abrogated.[4]

Signaling Pathway of TLR2 Inhibition by this compound

Caption: this compound competitively inhibits TLR2/1 activation, blocking downstream signaling.

Quantitative Data Summary

The biological activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on TLR2 Signaling

| Assay System | TLR Heterodimer | Agonist | IC50 (µM) | Reference |

| HEK293-hTLR2 cells | TLR2/1 | Pam3CSK4 | 1.7 | [5][6] |

| HEK293-hTLR2 cells | TLR2/6 | Pam2CSK4 | 5.7 | [5][6] |

Table 2: Schild Plot Analysis of this compound for Competitive Antagonism

| TLR Heterodimer | Apparent pA2 Value | Reference |

| TLR2/1 | 6.15 | [7] |

| TLR2/6 | 6.65 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the research on this compound. The following sections provide representative protocols for the key experiments used in its characterization.

NF-κB Reporter Gene Assay in HEK293-hTLR2 Cells

This assay is used to quantify the inhibition of TLR2-mediated NF-κB activation by this compound.

Materials:

-

HEK293 cells stably co-transfected with human TLR2, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).[5][8][9][10][11]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

TLR2 agonists: Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6).

-

This compound.

-

Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or luciferase assay substrate).[5]

-

96-well cell culture plates.

Protocol:

-

Seed the HEK293-hTLR2 reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.[8][11]

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with a fixed concentration of Pam3CSK4 or Pam2CSK4 for 16-24 hours.[8]

-

Collect the cell culture supernatant (for SEAP assay) or lyse the cells (for luciferase assay).

-

Add the appropriate detection reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance for SEAP, luminescence for luciferase) using a plate reader.

-

Calculate the percentage of inhibition of NF-κB activation by this compound compared to the agonist-only control.

Experimental Workflow for NF-κB Reporter Assay

Caption: Workflow for assessing this compound's inhibition of NF-κB activation.

Cytokine Secretion Assay in THP-1 Macrophages

This assay measures the ability of this compound to inhibit the production and secretion of pro-inflammatory cytokines from macrophages.

Materials:

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.[13][15]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

TLR2 agonist: Pam3CSK4.

-

This compound.

-

ELISA kits for the detection of human TNF-α and IL-8.

-

96-well cell culture plates.

Protocol:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.[13]

-

Wash the differentiated macrophages and allow them to rest in fresh, PMA-free medium for 24 hours.[13]

-

Pre-incubate the macrophages with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with Pam3CSK4 for 24 hours.[14]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-8 in the supernatants using ELISA kits according to the manufacturer's protocols.

-

Determine the dose-dependent inhibition of cytokine secretion by this compound.

Indirect Binding Assay

This assay is used to demonstrate the competitive nature of this compound's antagonism.

Principle: This assay indirectly measures the ability of a non-labeled compound (this compound) to compete with a labeled TLR2 agonist for binding to the receptor. A decrease in the signal from the labeled agonist in the presence of the competitor indicates binding to the same site.

Generalized Protocol:

-

Immobilize recombinant human TLR2/1 heterodimer onto a suitable solid phase (e.g., ELISA plate or sensor chip).

-

Add a labeled TLR2 agonist (e.g., biotinylated Pam3CSK4) in the presence of increasing concentrations of this compound.

-

After an incubation period, wash away unbound reagents.

-

Detect the amount of bound labeled agonist using a suitable detection system (e.g., streptavidin-HRP followed by a colorimetric substrate).

-

A reduction in the signal with increasing concentrations of this compound indicates competitive binding.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TLR2 signaling. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The detailed characterization of its competitive mechanism of action and its potent inhibitory effects on pro-inflammatory cytokine production make it a strong candidate for further preclinical development as a potential therapeutic for a range of inflammatory disorders. This guide provides the core technical information necessary for researchers to utilize this compound in their studies and to build upon the existing knowledge to further explore the therapeutic potential of TLR2 antagonism.

References

- 1. Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Publications • Prof. Dr. Jörg Rademann • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. 101.200.202.226 [101.200.202.226]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. abgenex.com [abgenex.com]

- 9. invivogen.com [invivogen.com]

- 10. invivogen.com [invivogen.com]

- 11. bosterbio.com [bosterbio.com]

- 12. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

MMG-11: A Technical Guide to a Selective TLR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. By competitively inhibiting the TLR2 signaling pathway, this compound presents a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways and experimental workflows are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a pyrogallol derivative with the IUPAC name Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate | [1] |

| CAS Number | 313254-94-3 | [1][2][3] |

| Molecular Formula | C15H14O7 | [3] |

| Molecular Weight | 306.27 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [2] |

| Purity | ≥97% (HPLC) | [1] |

| Solubility | Soluble in DMSO and ethanol | [1][3] |

| SMILES | CCOC(=O)C1=CC=C(CC(=O)C2=C(O)C(O)=C(O)C=C2)O1 | [1][2] |

| InChI Key | IIDUJWIVMGALOG-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of human TLR2, which functions as a heterodimer with either TLR1 or TLR6 to recognize pathogen-associated molecular patterns (PAMPs). This compound competitively inhibits both TLR2/1 and TLR2/6 signaling pathways.[2] This inhibition prevents the recruitment of the downstream adaptor protein MyD88, subsequently blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[4] The ultimate effect is the reduction of pro-inflammatory cytokine production.

Table 2: In Vitro Biological Activity of this compound

| Target/Assay | IC50 | Cell Line | Ligand | Reference |

| hTLR2/1 signaling | 1.7 µM | HEK293 | Pam3CSK4 | [2] |

| hTLR2/6 signaling | 5.7 µM | HEK293 | Pam2CSK4 | [2] |

| Pam3CSK4-induced TNF-α secretion | 3.3 µM | RAW 264.7 | Pam3CSK4 | [3] |

| Pam3CSK4-induced IL-6 secretion | 0.2 µM | RAW 264.7 | Pam3CSK4 | [3] |

This compound exhibits high selectivity for TLR2 over other TLRs and shows low cytotoxicity, making it a valuable tool for studying TLR2-mediated signaling and a promising lead compound for drug development.[5]

Signaling Pathway

The following diagram illustrates the TLR2 signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits TLR2 signaling at the receptor level.

Experimental Protocols

Virtual Screening for TLR2 Antagonists

This protocol outlines a general workflow for the in silico identification of potential TLR2 antagonists, similar to the process that led to the discovery of this compound.

-

Pharmacophore Model Generation:

-

Utilize the crystal structure of the TLR2/TLR1 heterodimer in complex with a known agonist (e.g., Pam3CSK4) to identify key chemical features essential for ligand binding.

-

Generate a 3D pharmacophore model based on these features, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

-

-

Virtual Screening of Compound Libraries:

-

Screen large chemical compound databases (e.g., ZINC, Enamine) against the generated pharmacophore model.

-

Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking simulations to predict binding affinity and pose within the TLR2 ligand-binding pocket.

-

-

Selection of Candidate Compounds:

-

Rank the docked compounds based on their predicted binding energies and interactions with key residues in the TLR2 binding site.

-

Visually inspect the top-ranked compounds and select a diverse set of candidates for experimental validation.

-

In Vitro Validation of TLR2 Antagonism

-

Maintain human embryonic kidney 293 (HEK293) cells stably transfected with human TLR2 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B) at 37°C in a 5% CO2 humidified incubator.

-

Seed the HEK293-hTLR2 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with a TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6), at a pre-determined optimal concentration.

-

Incubate the plate for 6-24 hours at 37°C.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of NF-κB activation by this compound compared to the vehicle-treated, agonist-stimulated control.

-

Seed human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4).

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and validation of a novel TLR2 antagonist like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Toll-like receptor 2 antagonists identified through virtual screening and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospective virtual screening in a sparse data scenario: design of small-molecule TLR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial synthesis of pyrogallol using genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of MMG-11 on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMG-11 is a novel small-molecule antagonist that has demonstrated significant potential in modulating immune responses. Identified through computational modeling and validated experimentally, this compound selectively targets Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1][2] Over-activation of TLR2 is implicated in a variety of inflammatory and metabolic diseases, making TLR2 antagonists like this compound promising therapeutic candidates.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound on immune cells, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist with a preference for the TLR2/1 heterodimer in both human and mouse cells.[1] It acts by displacing TLR2 ligands, such as the synthetic triacylated lipoprotein Pam3CSK4, from the receptor binding site.[1] This competitive inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), a critical step in the TLR2 signaling cascade.[1][3] Consequently, downstream activation of mitogen-activated protein kinases (MAPK) and the transcription factor nuclear factor-kappa B (NF-κB) is reduced.[1][3] The inhibition of these pathways ultimately leads to a decrease in the production and secretion of pro-inflammatory cytokines.[1][3]

Quantitative Data on the Biological Activity of this compound

The inhibitory effects of this compound on TLR2 signaling have been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding the potency and efficacy of this compound.

| Parameter | Cell Type/System | Agonist | IC50 Value | Reference |

| TLR2/1 Signaling Inhibition | Human TLR2/1 expressing cells | Pam3CSK4 | 1.7 µM | [4][5] |

| TLR2/6 Signaling Inhibition | Human TLR2/6 expressing cells | Pam2CSK4 | 5.7 µM | [4][5] |

| NF-κB Activation Inhibition (TLR2/1) | - | - | 0.87 µM | [6] |

| NF-κB Activation Inhibition (TLR2/6) | - | - | 7.4 µM | [6] |

| Parameter | Cell Line | Result | Reference |

| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | No cytotoxic effects observed up to 100 µM | [4] |

| Metabolic Stability (T1/2) | - | 7.88 min | [7] |

Key Experimental Protocols

The characterization of this compound's biological activity has relied on a variety of established experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture

-

HEK293 Cells: Human embryonic kidney 293 (HEK293) cells stably expressing human TLR2/1 or TLR2/6 and an NF-κB-luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).

-

RAW 264.7 Cells: Mouse macrophage-like RAW 264.7 cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

NF-κB Reporter Assay

This assay is used to quantify the inhibition of NF-κB activation by this compound.

-

Seed HEK293-hTLR2/1 or HEK293-hTLR2/6 cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6) for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced NF-κB activation.

Cytokine Secretion Assay (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.

-

Plate immune cells (e.g., differentiated THP-1 cells, RAW 264.7 cells, or PBMCs) in a 24-well plate.

-

Treat the cells with this compound for 1 hour prior to stimulation.

-

Add a TLR2 agonist to induce cytokine production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability Assay

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.

-

Culture cells in a 96-well plate and expose them to a range of this compound concentrations for the duration of the experiment.

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.

-

Incubate for a specified period to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations of Signaling Pathways and Workflows

To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Caption: this compound competitively inhibits TLR2/1 signaling.

Caption: General experimental workflow for assessing this compound activity.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of TLR2. Its ability to inhibit TLR2/1 and TLR2/6 signaling, thereby reducing pro-inflammatory cytokine production and NF-κB activation, highlights its potential as a pharmacological tool and a lead compound for the development of novel anti-inflammatory therapeutics. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and similar molecules in the context of immune-mediated diseases.

References

- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tocris.com [tocris.com]

- 7. Discovery of novel TLR2 antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on MMG-11 and Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding MMG-11, a small-molecule antagonist, and its significant role in the modulation of the innate immune system. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function, with a focus on its interaction with Toll-like Receptor 2 (TLR2) signaling pathways.

Introduction to Innate Immunity and Toll-like Receptor 2 (TLR2)

The innate immune system serves as the body's first line of defense against pathogens.[1][2] It relies on a class of germline-encoded pattern-recognition receptors (PRRs) that identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Among the most critical PRRs are the Toll-like receptors (TLRs), which are type I integral membrane glycoproteins expressed on immune cells like macrophages and dendritic cells, as well as in endosomes.[1][4]

TLR2 is a key cell-surface receptor that recognizes a wide array of molecules from bacteria, fungi, and viruses.[3] To initiate a signaling cascade, TLR2 must form heterodimers with either TLR1 or TLR6.[3][5] The TLR2/1 heterodimer primarily recognizes triacylated lipopeptides, while the TLR2/6 heterodimer detects diacylated lipopeptides. Excessive or chronic activation of TLR2 signaling is implicated in a variety of inflammatory and metabolic diseases, making TLR2 an important therapeutic target.[3][5] The development of specific antagonists is crucial for both studying these pathways and for potential clinical applications.

This compound: A Selective TLR2 Antagonist

This compound is a novel pyrogallol derivative identified through structure-based virtual screening as a potent and selective small-molecule antagonist of human TLR2.[3] It demonstrates low cytotoxicity and effectively inhibits signaling mediated by both TLR2/1 and TLR2/6 heterodimers, with a notable preference for TLR2/1.[5][6][7] Its well-characterized competitive mechanism and selectivity make it an invaluable pharmacological tool for investigating TLR2-dependent signaling and its role in inflammatory conditions.[3][5]

Mechanism of Action

This compound functions as a competitive antagonist of TLR2.[5][8] Its primary mechanism involves directly competing with TLR2 agonists, such as the synthetic bacterial lipopeptide Pam3CSK4, for binding to the receptor.[5] By occupying the ligand-binding site, this compound prevents the conformational changes necessary for receptor activation.

This inhibition at the receptor level has critical downstream consequences:

-

Blocks TLR2-MyD88 Interaction: this compound effectively blocks the ligand-induced recruitment of the essential TIR-domain-containing adapter protein, MyD88, to the intracellular domain of TLR2.[5][8]

-

Inhibits Downstream Kinases: The failure to recruit MyD88 prevents the subsequent activation of the MAP kinase signaling cascade.[5][8]

-

Prevents NF-κB Activation: Consequently, the activation and nuclear translocation of the master inflammatory transcription factor, NF-κB, are abrogated.[5][8]

-

Reduces Pro-inflammatory Cytokine Secretion: By halting the NF-κB pathway, this compound ultimately suppresses the production and secretion of key pro-inflammatory cytokines, including TNF and IL-1β.[5][8]

Quantitative Efficacy and Selectivity

The inhibitory activity of this compound has been quantified using various cell-based assays. The following tables summarize the key data regarding its potency and safety profile.

| Parameter | Receptor Target | Ligand Used | IC50 Value | Cell System | Reference |

| NF-κB Inhibition | Human TLR2/1 | Pam3CSK4 | 1.7 µM | HEK293 Cells | [6] |

| Human TLR2/6 | Pam2CSK4 | 5.7 µM | HEK293 Cells | [6] | |

| Human TLR2/1 | - | 0.87 µM | Not Specified | [7] | |

| Human TLR2/6 | - | 7.4 µM | Not Specified | [7] |

| Parameter | Concentration | Cell System | Result | Reference |

| Cytotoxicity | Up to 100 µM | Human PBMCs | No cytotoxic effects observed | [6] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the TLR2-mediated response.

Key Experimental Protocols

The characterization of this compound involved several key in vitro experiments. The generalized methodologies for these assays are detailed below.

NF-κB Reporter Assay

-

Purpose: To quantify the inhibition of TLR2-mediated NF-κB activation by this compound.

-

Materials: HEK293 cells stably co-transfected with TLR2/1 or TLR2/6 and an NF-κB-luciferase reporter construct, cell culture medium, TLR2 agonists (Pam3CSK4, Pam2CSK4), this compound, luciferase assay reagent, luminometer.

-

Methodology:

-

Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of the appropriate TLR2 agonist (Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6). Include a negative control group with no agonist.

-

Incubate for 6-8 hours to allow for reporter gene expression.

-

Lyse the cells and add luciferase assay substrate according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader. The reduction in luminescence in this compound treated wells compared to the agonist-only wells indicates the level of inhibition.

-

Cytokine Secretion Assay (ELISA)

-

Purpose: To measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

-

Materials: Human or mouse macrophages (e.g., THP-1 or RAW 264.7), peripheral blood mononuclear cells (PBMCs), cell culture medium, TLR2 agonist (e.g., Pam3CSK4), this compound, ELISA kits for specific cytokines (e.g., TNF-α, IL-8, IL-1β).

-

Methodology:

-

Culture the immune cells in a 24- or 48-well plate. If using THP-1 cells, differentiate them into macrophages using PMA.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Add the TLR2 agonist to stimulate cytokine production and incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercial kit to quantify the concentration of the target cytokine.

-

Compare cytokine levels in this compound treated samples to control samples to determine the extent of inhibition.

-

Competitive Ligand Binding Assay

-

Purpose: To provide evidence that this compound acts as a competitive antagonist by displacing a known TLR2 ligand.

-

Materials: Cells expressing TLR2/1, a labeled TLR2 agonist (e.g., biotinylated Pam3CSK4), this compound, detection reagents (e.g., streptavidin-HRP), substrate.

-

Methodology:

-

Incubate cells or a purified receptor preparation with a fixed concentration of the labeled TLR2 agonist in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Wash away any unbound labeled agonist.

-

Quantify the amount of bound labeled agonist using a method appropriate for the label (e.g., for biotinylation, add streptavidin-HRP followed by a colorimetric substrate).

-

A decrease in the detected signal with increasing concentrations of this compound indicates displacement of the labeled agonist, confirming a competitive mode of action.[5]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the TLR2/1 signaling pathway and the inhibitory mechanism of this compound.

Caption: The canonical TLR2/1 signaling cascade initiated by a PAMP ligand.

Caption: this compound competitively binds to TLR2/1, blocking the signaling cascade.

Caption: A streamlined workflow for assessing this compound inhibitory activity.

Conclusion and Future Directions

The foundational research on this compound establishes it as a potent, selective, and non-toxic competitive antagonist of TLR2, with a preference for the TLR2/1 heterodimer.[3][5][6] By effectively blocking the initial ligand-binding event, it prevents the entire downstream pro-inflammatory cascade involving MyD88, MAP kinases, and NF-κB.[5][8] The quantitative data confirms its efficacy in the low micromolar range.

This compound is an exemplary model compound for the continued study of TLR2 signaling in both human and mouse systems.[5] Its well-defined mechanism of action allows researchers to precisely dissect the role of TLR2/1 and TLR2/6 in various disease models. For drug development professionals, this compound and its derivatives represent a promising scaffold for creating novel therapeutics aimed at controlling the excessive inflammation that characterizes many autoimmune and chronic inflammatory diseases.

References

- 1. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innate immune system - Wikipedia [en.wikipedia.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. NOD-scid IL2rγnull mice lacking TLR4 support human immune system development and the study of human-specific innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

Preliminary Studies of MMG-11 in Inflammation Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies of MMG-11, a novel small-molecule antagonist of Toll-like receptor 2 (TLR2), in various inflammation models. The data presented herein is collated from publicly available research, offering insights into its mechanism of action and potential as a therapeutic agent for inflammatory diseases.

Core Findings at a Glance

This compound has been identified as a potent and selective competitive antagonist of human TLR2.[1][2] It demonstrates a preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer and exhibits low cytotoxicity.[3] The primary mechanism of action involves the inhibition of TLR2 signaling, leading to a downstream reduction in the activation of key inflammatory pathways and the subsequent secretion of pro-inflammatory cytokines.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound on TLR2 signaling has been quantified in several in vitro studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line/System | Agonist | Value | Reference |

| IC50 (TLR2/1) | hTLR2/1 expressing cells | Pam3CSK4 | 1.7 µM | [2][6] |

| IC50 (TLR2/6) | hTLR2/6 expressing cells | Pam2CSK4 | 5.7 µM | [2][6] |

| IC50 (NF-κB activation - TLR2/1) | Not Specified | Not Specified | 0.87 µM | |

| IC50 (NF-κB activation - TLR2/6) | Not Specified | Not Specified | 7.4 µM |

Table 1: Inhibitory Concentrations (IC50) of this compound in TLR2 Signaling Pathways

| Inflammation Model | Cell Type | Treatment | Observed Effect | Reference |

| Bacterial Infection Model | Human Macrophages | Mycobacterium avium subspecies paratuberculosis infection following 5 µg/mL this compound pre-treatment | Significantly reduced concentration of pro-inflammatory cytokines IL-8 and TNF. | [3] |

| TLR2 Agonist Stimulation | Human THP-1 cells, mouse RAW 264.7 macrophages, human PBMCs | Pam3CSK4 | Significantly down-regulated TNF-α levels with no influence on cell viability. | [7] |

| Gram-positive Bacterial Inflammation | dTHP-1 cells | Actinomyces oris | Reduced secretion of IL-1β and IL-18. | [8] |

Table 2: Effects of this compound in In Vitro Inflammation Models

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the TLR2 receptor, displacing TLR2 agonists like Pam3CSK4.[3] This initial blockade prevents the recruitment of the adaptor protein MyD88 to the TLR2 complex, a critical step in initiating the downstream signaling cascade.[3][4] The inhibition of the TLR2/MyD88 interaction subsequently leads to reduced activation of both the MAP kinase and NF-κB pathways.[3][4] The culmination of this inhibitory cascade is the abrogation of pro-inflammatory cytokine and chemokine secretion.[3][5]

Caption: Competitive antagonism of this compound at the TLR2/1 receptor.

Experimental Protocols

In Vitro NF-κB Reporter Gene Assay

This assay is fundamental to determining the inhibitory effect of this compound on TLR2-mediated NF-κB activation.

-

Cell Culture: HEK293 cells are stably co-transfected with plasmids encoding for human TLR2 and TLR1 or TLR6, along with an NF-κB-dependent secreted alkaline phosphatase (SEAP) reporter gene.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Agonist Stimulation: Following pre-incubation, cells are stimulated with a known TLR2/1 agonist (e.g., Pam3CSK4) or a TLR2/6 agonist (e.g., Pam2CSK4) for 24 hours to induce NF-κB activation.

-

SEAP Measurement: The activity of SEAP in the cell culture supernatant is quantified using a commercially available chemiluminescent substrate.

-

Data Analysis: The reduction in SEAP activity in the presence of this compound compared to the agonist-only control is used to calculate the IC50 value.

Cytokine Secretion Assay in Human PBMCs

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in primary human immune cells.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Cell Plating and Treatment: PBMCs are plated in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.

-

TLR2 Stimulation: Cells are then stimulated with a TLR2 agonist (e.g., Pam3CSK4) for 18-24 hours.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatants is measured by enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The dose-dependent inhibition of cytokine secretion by this compound is determined.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for TLR2 antagonists? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. TLR2-dependent and independent pyroptosis in dTHP-1 cells induced by Actinomyces oris MG-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of MMG-11 for TLR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the small molecule MMG-11 and its selective antagonist activity against Toll-like receptor 2 (TLR2). This compound, a pyrogallol derivative identified through structure-based virtual screening, demonstrates potent and competitive inhibition of TLR2 signaling, with a notable preference for the TLR2/1 heterodimer over TLR2/6. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows. This in-depth guide is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating TLR2-mediated inflammation and exploring novel therapeutic interventions.

Introduction to TLR2 and the Therapeutic Potential of its Antagonism

Toll-like receptors (TLRs) are a critical component of the innate immune system, acting as primary sensors for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] TLR2, in particular, plays a crucial role in recognizing components from bacteria, fungi, and viruses, initiating an inflammatory response to combat infection.[1] TLR2 functions as a heterodimer, primarily with TLR1 or TLR6, to recognize tri- and di-acylated lipoproteins, respectively.[1] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1]

While essential for host defense, dysregulated or excessive TLR2 activation is implicated in the pathophysiology of numerous inflammatory and metabolic diseases.[1][2] Consequently, the development of selective TLR2 antagonists has emerged as a promising therapeutic strategy for a variety of conditions, including sepsis, arthritis, and atherosclerosis. This compound is a novel small-molecule antagonist that has demonstrated high potency and selectivity for human TLR2.[2]

This compound: A Potent and Selective TLR2 Antagonist

This compound is a pyrogallol derivative that was identified through a structure-based virtual screening approach.[2] It has been characterized as a potent, selective, and competitive antagonist of human TLR2 with low cytotoxicity.[1][2]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist, directly competing with TLR2 agonists for binding to the receptor.[3] This has been confirmed through Schild plot analysis and indirect binding assays where this compound was shown to displace the synthetic TLR2/1 agonist Pam₃CSK₄.[3] By occupying the ligand-binding site, this compound prevents the conformational changes required for receptor dimerization and the initiation of downstream signaling.

Selectivity Profile

This compound exhibits a high degree of selectivity for TLR2 over other TLRs, including TLR4, TLR5, TLR7/8, and TLR9.[4] Furthermore, it shows preferential inhibition of the TLR2/1 heterodimer over the TLR2/6 heterodimer.[4] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and interference with other essential immune signaling pathways. Studies have also shown that this compound does not interfere with signaling induced by other pro-inflammatory stimuli such as IL-1β or TNF.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified using various in vitro cell-based assays. The following tables summarize the key quantitative data reported for this compound.

| Parameter | TLR2/1 (Pam₃CSK₄-induced) | TLR2/6 (Pam₂CSK₄-induced) | Reference |

| IC₅₀ (NF-κB activation) | 0.87 µM | 7.4 µM | [4] |

| IC₅₀ (Signaling) | 1.7 µM | 5.7 µM | [5][6] |

| pA₂ (Schild plot analysis) | 6.15 | 6.65 | [2] |

Table 1: Inhibitory Potency of this compound on TLR2 Heterodimers. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the TLR2-mediated response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve, providing a measure of competitive antagonist potency.

Signaling Pathways and Experimental Workflows

TLR2 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical TLR2 signaling pathway and highlights the inhibitory action of this compound.

Figure 1: TLR2 signaling pathway and the inhibitory action of this compound.

Virtual Screening Workflow for the Discovery of this compound

The identification of this compound was accomplished through a multi-step virtual screening process.

Figure 2: Generalized workflow for the virtual screening process that identified this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Cell Culture

-

HEK293-hTLR2 Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The appropriate selection antibiotic (e.g., hygromycin B) is included to maintain TLR2 expression.

-

THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to TLR2 agonists and its inhibition by this compound.

-

Cell Seeding: Seed HEK293-hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

-

Agonist Stimulation: Stimulate the cells with a TLR2 agonist, such as Pam₃CSK₄ (for TLR2/1) at a final concentration of 10 ng/mL or Pam₂CSK₄ (for TLR2/6) at a final concentration of 10 ng/mL, for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a microplate luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activation by this compound at each concentration and determine the IC₅₀ value using non-linear regression analysis.

Cytokine Secretion Assay (ELISA)

This assay measures the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, from immune cells.

-

Cell Seeding and Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate with PMA as described in section 5.1.

-

Compound Treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Agonist Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 100 ng/mL Pam₃CSK₄) for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Quantify the concentration of IL-8 or TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the cytokine concentration in the samples from the standard curve. Calculate the percent inhibition of cytokine secretion by this compound and determine the IC₅₀ value.

Indirect Binding Assay

This assay is used to demonstrate the competitive binding of this compound to TLR2.

-

Plate Coating: Coat a high-binding 96-well plate with a recombinant human TLR2/Fc chimera protein overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding: Add a fixed, suboptimal concentration of a biotinylated TLR2 agonist (e.g., biotinylated Pam₃CSK₄) along with increasing concentrations of this compound. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: A decrease in the absorbance signal with increasing concentrations of this compound indicates displacement of the biotinylated agonist, confirming competitive binding.

Schild Plot Analysis

Schild plot analysis provides a quantitative measure of competitive antagonism.

-

Dose-Response Curves: Generate dose-response curves for a TLR2 agonist (e.g., Pam₃CSK₄) in the absence and presence of several fixed concentrations of this compound using the NF-κB reporter gene assay (section 5.2).

-

Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Schild Plot Construction: Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

Data Analysis: Perform a linear regression on the plotted data. For a competitive antagonist, the slope of the line should be close to 1. The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA₂).

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of this compound on cells.

-

Cell Seeding: Seed cells (e.g., HEK293 or THP-1) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that corresponds to the duration of the functional assays (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This compound has been shown to have low cytotoxicity at concentrations effective for TLR2 antagonism.[2]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of TLR2, with a preferential inhibitory activity towards the TLR2/1 heterodimer. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of other novel TLR2 modulators. As our understanding of the role of TLR2 in inflammatory and metabolic diseases expands, selective antagonists like this compound hold significant promise as future therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of TLR2 antagonism and to further elucidate the intricate mechanisms of innate immune signaling.

References

MMG-11 as a model compound for TLR2 research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] Dysregulation of TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[1][2] MMG-11 has emerged as a potent and selective small-molecule antagonist of TLR2, serving as an invaluable tool for investigating TLR2-dependent signaling pathways and for the development of novel anti-inflammatory therapeutics.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive antagonist of TLR2, preferentially inhibiting TLR2/1 heterodimer signaling over TLR2/6.[4][5] It acts by displacing TLR2 agonists, such as Pam3CSK4 (a synthetic triacylated lipopeptide that mimics bacterial lipoproteins), from the ligand-binding pocket of TLR2.[4] This competitive binding prevents the recruitment of the downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88), to the Toll/interleukin-1 receptor (TIR) domain of TLR2.[4][6] Consequently, the activation of subsequent signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is abrogated, leading to a reduction in the production of pro-inflammatory cytokines.[4][6]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Activation

| Heterodimer | Agonist | Cell Line | IC50 (µM) | Reference(s) |

| hTLR2/1 | Pam3CSK4 | HEK293 | 1.7 | [7][8] |

| hTLR2/6 | Pam2CSK4 | HEK293 | 5.7 | [7][8] |

| mTLR2/1 | Pam3CSK4 | Mouse Macrophages | 0.87 | [9] |

| mTLR2/6 | Pam2CSK4 | Mouse Macrophages | 7.4 | [9] |

Table 2: Inhibitory Concentration (IC50) of this compound on Cytokine Secretion

| Cytokine | Cell Type | Stimulant | IC50 Range (µM) | Reference(s) |

| TNF-α | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [9][10] |

| IL-6 | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [9][10] |

| IL-8 | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [1] |

Table 3: Selectivity and Cytotoxicity of this compound

| Parameter | Observation | Cell Type | Concentration | Reference(s) |

| Selectivity | No significant inhibition of TLR4, TLR5, TLR7/8, and TLR9 signaling | Various | Up to 100 µM | [9][10] |

| Cytotoxicity | No cytotoxic effects observed | PBMCs | Up to 100 µM | [7][11] |

Experimental Protocols

NF-κB Reporter Gene Assay

This assay is used to quantify the inhibition of TLR2-mediated NF-κB activation by this compound.

Materials:

-

HEK293 cells stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible luciferase reporter plasmid.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

This compound (stock solution in DMSO).

-

TLR2 agonists: Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6).

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.

-